molecular formula C16H28BN3O2 B3044463 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester CAS No. 1000802-51-6

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B3044463
CAS No.: 1000802-51-6
M. Wt: 305.2
InChI Key: CUDGRVPQYNPZOL-UHFFFAOYSA-N
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Description

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C16H28BN3O2 and its molecular weight is 305.2. The purity is usually 95%.
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Biological Activity

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1000802-51-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrazole ring and a boronic acid moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H28BN3O2
  • Molecular Weight : 305.23 g/mol
  • Purity : >95%

The compound features a piperidine substituent that may enhance its interaction with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including compounds like this compound, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways. For instance, compounds with similar structures have shown significant cytotoxicity in various cancer cell lines, suggesting that the piperidine moiety plays a crucial role in enhancing biological activity .

Antimicrobial Properties

Research has demonstrated that boronic acid derivatives can exhibit antimicrobial activity. The presence of the boronic acid group is believed to interfere with bacterial cell wall synthesis and function. Studies on related compounds have shown effectiveness against a range of pathogens, highlighting the potential for this compound in developing new antimicrobial agents .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Boron-containing compounds are increasingly recognized for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Some studies have suggested that similar pyrazole derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology .

Case Studies

A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to improved cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of three-dimensional structures in enhancing binding affinity to target proteins .

Table 1: Summary of Biological Activities

Activity TypeResultReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
NeuroprotectiveInhibits cholinesterase enzymes

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.
  • Structure-activity relationship (SAR) : Investigating how variations in structure affect biological activity.
  • Combination therapies : Evaluating the effectiveness of this compound in conjunction with existing treatments for enhanced therapeutic outcomes.

Properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-18-20(13-14)11-10-19-8-6-5-7-9-19/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGRVPQYNPZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126869
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-51-6
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000802-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 1-(2-chloroethyl)piperidine hydrochloride according to Method AC (heating to 90° C. for 6 days before addition of further 1-(2-chloroethyl)piperidine hydrochloride, and heating to 90° C. for a further 3 days) and was isolated as a brown gum (69%). LCMS (ES+) 305 (M+H)+, RT 1.91 minutes (Method 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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